Comparative Antiproliferative Activity in MCF-7 Breast Cancer Cells: 6-Fluorooxindole Derivative 6f vs. 5-Fluorouracil
A 3-substituted oxindole derivative incorporating the 6-fluorooxindole core (compound 6f) demonstrated significant antiproliferative activity against the MCF-7 human breast cancer cell line with an IC50 of 14.77 µM [1]. While this is less potent than the standard chemotherapeutic agent 5-fluorouracil (5FU, IC50 = 2.02 µM) in the same assay, the data establish a quantifiable baseline for the scaffold's antiproliferative potential and provide a benchmark for optimization of 6-fluorooxindole-based leads [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 14.77 µM (Compound 6f, a 3-substituted 6-fluorooxindole derivative) |
| Comparator Or Baseline | 5-Fluorouracil (5FU): 2.02 µM |
| Quantified Difference | 5-Fluorouracil is 7.3-fold more potent |
| Conditions | MCF-7 human breast cancer cell line; 60 NCI cell line panel |
Why This Matters
This direct comparison provides a quantitative benchmark for the 6-fluorooxindole scaffold in a therapeutically relevant cancer cell line, enabling medicinal chemists to assess whether its baseline activity meets project thresholds for hit-to-lead optimization.
- [1] New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Molecular Diversity. 2023 Feb 15;28(2):563-580. doi:10.1007/s11030-023-10603-z. View Source
